molecular formula C6H5N3O4 B13679197 4-Hydroxy-5-nitronicotinamide

4-Hydroxy-5-nitronicotinamide

Cat. No.: B13679197
M. Wt: 183.12 g/mol
InChI Key: VIASJGHRLBRHKL-UHFFFAOYSA-N
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Description

4-Hydroxy-5-nitronicotinamide is a chemical compound with the molecular formula C₆H₅N₃O₄. It is a derivative of nicotinamide, which is a form of vitamin B3. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-5-nitronicotinamide typically involves nitration and hydroxylation reactions. One common method includes the nitration of nicotinamide followed by hydroxylation. The reaction conditions often require the use of strong acids and bases, as well as controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle the reactive chemicals involved .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-5-nitronicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Hydroxy-5-nitronicotinamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and enzyme activities.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Hydroxy-5-nitronicotinamide involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 4-Hydroxy-5-nitronicotinamide is unique due to its specific combination of hydroxyl and nitro groups, which confer distinct chemical reactivity and potential biological activities .

Properties

Molecular Formula

C6H5N3O4

Molecular Weight

183.12 g/mol

IUPAC Name

5-nitro-4-oxo-1H-pyridine-3-carboxamide

InChI

InChI=1S/C6H5N3O4/c7-6(11)3-1-8-2-4(5(3)10)9(12)13/h1-2H,(H2,7,11)(H,8,10)

InChI Key

VIASJGHRLBRHKL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)C(=CN1)[N+](=O)[O-])C(=O)N

Origin of Product

United States

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